molecular formula C15H15BrN2O3 B2361384 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097866-24-3

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2361384
CAS No.: 2097866-24-3
M. Wt: 351.2
InChI Key: IIGUJAIQNDHJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a versatile chemical compound used in scientific research. It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for diverse applications, such as drug development, material synthesis, and catalysis.

Scientific Research Applications

Antioxidant Activity of Mannich Bases

Mannich bases, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, have been identified for their effective performance in favor of antioxidant activity. Intensified vibrational analyses, including experimental and computed IR and Raman spectra, along with 1H and 13C NMR spectral analysis, have contributed to understanding the structure-property relationships of these compounds. Theoretical calculations, including natural bond orbital (NBO) analysis and frontier molecular orbital approach, have provided insights into the bonding behavior, intra-molecular charge transfer, and probable electrophilic and nucleophilic reactive sites in these systems, thereby elucidating their antioxidant mechanisms (Boobalan et al., 2014).

Synthesis and Biological Evaluation of Azetidinones

Azetidinones derived from Schiff's bases and isonicotinyl hydrazone have been synthesized and evaluated for their potential antidepressant and nootropic activities. These compounds demonstrate significant central nervous system (CNS) activity, suggesting the 2-azetidinone skeleton as a promising candidate for developing potent and safe CNS active agents (Thomas et al., 2016).

Antibacterial Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have shown moderate antibacterial activity against common pathogens like S. aureus and E. coli. These findings contribute to the ongoing search for new antibacterial agents with potential therapeutic applications (Angelov et al., 2023).

Radical Cyclization in Heterocycle Synthesis

Radical cyclization techniques have been employed to synthesize pyrimidine-annulated heterocycles, demonstrating the versatility of radical reactions in constructing complex molecular architectures. This approach has significant implications for the synthesis of novel heterocyclic compounds with potential pharmacological activities (Majumdar & Mukhopadhyay, 2003).

In Vitro Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities

Spiro[pyrrolidin-2,3′-oxindoles], synthesized through exo-selective 1,3-dipolar cycloaddition reactions, have been screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds exhibited activities comparable to established standard drugs, highlighting the potential of spirooxindole pyrrolidine derivatives in developing new therapeutic agents (Haddad et al., 2015).

Future Directions

The future directions for this compound could involve further exploitation of the β-lactam ring to yield biologically active new chemical entities exhibiting a variety of activities . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-[[1-(3-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c16-12-3-1-2-11(6-12)15(21)17-7-10(8-17)9-18-13(19)4-5-14(18)20/h1-3,6,10H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUJAIQNDHJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.